[(2-ethoxyphenyl)methyl][3-(1H-imidazol-1-yl)propyl]amine
Description
[(2-Ethoxyphenyl)methyl][3-(1H-imidazol-1-yl)propyl]amine (CAS: 851453-16-2) is a tertiary amine featuring a 2-ethoxyphenyl group linked via a methylene bridge to a propyl chain terminating in an imidazole ring. It has a molecular formula of C₁₆H₂₁N₃O (MW: 275.36 g/mol) and is listed with 95% purity .
Properties
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-2-19-15-7-4-3-6-14(15)12-16-8-5-10-18-11-9-17-13-18/h3-4,6-7,9,11,13,16H,2,5,8,10,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWSMAXQONOVIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNCCCN2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [(2-ethoxyphenyl)methyl][3-(1H-imidazol-1-yl)propyl]amine typically involves the condensation reaction of 3-(1H-imidazol-1-yl)propan-1-amine with 2-ethoxybenzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
[(2-ethoxyphenyl)methyl][3-(1H-imidazol-1-yl)propyl]amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
[(2-ethoxyphenyl)methyl][3-(1H-imidazol-1-yl)propyl]amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of [(2-ethoxyphenyl)methyl][3-(1H-imidazol-1-yl)propyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. This interaction can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
The 2-ethoxyphenyl group in the target compound can be replaced with other aryl substituents, altering physicochemical and biological properties. Key analogs include:
Key Observations :
- Halogenated derivatives (e.g., Cl, F, Br) exhibit higher molecular weights and altered lipophilicity, which may enhance blood-brain barrier penetration or receptor binding .
- Fluorinated analogs are often prioritized in drug discovery for improved stability and bioavailability .
Modifications to the Imidazole-Propanamine Chain
The 3-(1H-imidazol-1-yl)propylamine backbone is a common scaffold in medicinal chemistry. Comparisons include:
Key Observations :
- The thiourea derivative (MW: 355.44) demonstrates significant enzyme inhibition, highlighting the importance of the imidazole-propylamine chain in targeting catalytic sites .
- Extended aromatic systems (e.g., pyrazolopyridine) increase molecular weight and complexity but improve selectivity for kinase targets .
Physicochemical and Pharmacokinetic Profiles
Notes:
Biological Activity
[(2-ethoxyphenyl)methyl][3-(1H-imidazol-1-yl)propyl]amine is a compound characterized by its imidazole ring and ethoxyphenyl group, which contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features an imidazole ring, a five-membered heterocyclic structure containing two nitrogen atoms, which is known for its significant role in various biological processes. The ethoxyphenyl moiety enhances the lipophilicity and bioavailability of the compound.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and modulating biological pathways. This interaction is crucial for the compound's observed effects in various biological systems.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro studies demonstrate that it can inhibit the production of pro-inflammatory cytokines and reduce the activation of inflammatory pathways in immune cells. This suggests potential therapeutic applications in treating inflammatory diseases .
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. It has shown promising results in inhibiting the proliferation of various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancer cells. The compound's IC50 values vary across different cell lines, indicating its selective cytotoxicity .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 12.50 | Inhibition of cell growth |
| A549 | 26.00 | Induction of apoptosis |
| HCT116 | 14.31 | Significant cytotoxicity |
Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of this compound, researchers found that it inhibited the growth of Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL. The compound's ability to disrupt bacterial membrane integrity was demonstrated through electron microscopy analysis.
Study 2: Anti-inflammatory Mechanism
A study investigating the anti-inflammatory effects revealed that treatment with this compound significantly reduced TNF-alpha levels in lipopolysaccharide-stimulated macrophages. This suggests its potential use in managing conditions like rheumatoid arthritis or inflammatory bowel disease .
Study 3: Cancer Cell Proliferation
In vitro assays showed that this compound inhibited cell proliferation in MCF-7 cells with an IC50 value of 12.50 µM. Mechanistic studies indicated that this effect was mediated through apoptosis induction, as evidenced by increased caspase activity and DNA fragmentation assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
